molecular formula C11H17ClN2O2 B8138175 C11H17ClN2O2

C11H17ClN2O2

Cat. No.: B8138175
M. Wt: 244.72 g/mol
InChI Key: DWYTYVIOWZEHLG-UHFFFAOYSA-N
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Description

C₁₁H₁₇ClN₂O₂ is a molecular formula shared by multiple hydrochlorides with distinct structural frameworks and applications. The most notable compound under this formula is Pilocarpine Hydrochloride (CAS 54-71-7), a cholinergic agonist used to treat glaucoma and xerostomia . Other derivatives include synthetic intermediates such as 4-Hydrazinylphenyl pivalate hydrochloride (CAS 1187927-89-4) and Benzyl (3-aminopropyl)carbamate Hydrochloride (CAS 17400-34-9), which are utilized in pharmaceutical research .

Properties

IUPAC Name

benzyl 2-amino-3-(methylamino)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-13-7-10(12)11(14)15-8-9-5-3-2-4-6-9;/h2-6,10,13H,7-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYTYVIOWZEHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Z-1,3-diaminopropane hydrochloride can be synthesized by reacting a benzyloxycarbonyl compound with ethylene diamine in the presence of hydrochloric acid . The reaction typically involves the following steps:

    Formation of the benzyloxycarbonyl intermediate: This step involves the reaction of benzyl chloroformate with 1,3-diaminopropane.

    Hydrochloric acid treatment: The intermediate is then treated with hydrochloric acid to yield N-Z-1,3-diaminopropane hydrochloride.

Industrial Production Methods: Industrial production of N-Z-1,3-diaminopropane hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors with precise temperature and pH control.

Chemical Reactions Analysis

Types of Reactions: N-Z-1,3-diaminopropane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed:

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Z-1,3-diaminopropane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Z-1,3-diaminopropane hydrochloride exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties of Pilocarpine Hydrochloride:

  • Molecular Weight : 244.71–244.72 g/mol
  • Melting Point : 202–205°C
  • Solubility : 100 mg/mL in water
  • Pharmacological Role : Stimulates muscarinic receptors to reduce intraocular pressure and stimulate salivary secretion .

Comparison with Structurally Similar Compounds

Despite sharing the molecular formula C₁₁H₁₇ClN₂O₂, these compounds exhibit significant structural and functional diversity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Solubility Primary Application
Pilocarpine Hydrochloride (54-71-7) Imidazole ring fused with a furanone 244.72 202–205 Water-soluble Glaucoma therapy
4-Hydrazinylphenyl pivalate HCl (1187927-89-4) Pivalate ester with hydrazine moiety 244.72 Not reported Soluble in DMSO Synthetic intermediate
Benzyl (3-aminopropyl)carbamate HCl (17400-34-9) Benzyl carbamate with propylamine chain 244.72 186–187 Ethanol-soluble Peptide synthesis
2-N-Cbz-Propane-1,2-diamine HCl (1179361-49-9) Cbz-protected diamine 244.72 Not reported Room-temperature stable Organic synthesis

Structural Divergence

  • Pilocarpine Hydrochloride : Contains a bicyclic structure with an imidazole ring and a γ-lactone, enabling receptor binding .
  • Carbamate Derivatives : Feature benzyl or pivalate protecting groups (e.g., Cbz in 2-N-Cbz-Propane-1,2-diamine HCl), which enhance stability during synthetic processes .
  • Hydrazine Derivatives : Include reactive hydrazine groups for conjugation in probe or drug design .

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